molecular formula C19H18N6O2 B11138116 2-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)-N-(2-phenylethyl)acetamide

2-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)-N-(2-phenylethyl)acetamide

Cat. No.: B11138116
M. Wt: 362.4 g/mol
InChI Key: DALBLMXWUVHCNJ-UHFFFAOYSA-N
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Description

This compound belongs to the pyrido-triazolo-pyrimidine class, characterized by a fused heterocyclic core with a 2-methyl-6-oxo substituent and an N-(2-phenylethyl)acetamide side chain.

Properties

Molecular Formula

C19H18N6O2

Molecular Weight

362.4 g/mol

IUPAC Name

2-(4-methyl-10-oxo-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)-N-(2-phenylethyl)acetamide

InChI

InChI=1S/C19H18N6O2/c1-13-22-19-21-11-15-16(25(19)23-13)8-10-24(18(15)27)12-17(26)20-9-7-14-5-3-2-4-6-14/h2-6,8,10-11H,7,9,12H2,1H3,(H,20,26)

InChI Key

DALBLMXWUVHCNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C3=C(C=NC2=N1)C(=O)N(C=C3)CC(=O)NCCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazines and Carbonyl Precursors

The pyrido-triazolo-pyrimidine core is synthesized via cyclocondensation between 5-aminotriazole derivatives and diketone intermediates. A representative protocol includes:

Step Conditions Yield Reference
Formation of diketoneDiethyl carbonate, base (NaH), 0–5°C, 4 hr75–80%
Cyclocondensation5-Amino-1H-1,2,4-triazole, acetic acid, reflux, 8 hr60–65%

Key Observations :

  • Substituents at the 2-position (methyl group) are introduced via alkylation of the triazole precursor prior to cyclocondensation.

  • Solvent polarity critically affects reaction efficiency; dimethylformamide (DMF) enhances cyclization rates.

Functionalization at the 7-Position

Chlorination and Nucleophilic Substitution

The 7-hydroxyl group of the core is activated via chlorination using POCl₃, followed by displacement with 2-phenylethylamine:

Reagent Conditions Yield Reference
POCl₃Reflux, 4 hr, anhydrous conditions85–90%
2-PhenylethylamineDCM, RT, 12 hr70–75%

Optimization Note :

  • Excess amine (2.5 eq.) improves acetamide formation while minimizing byproducts.

Side Chain Modification

Amide Coupling Strategies

Alternative routes employ carbodiimide-mediated coupling (EDCI/HOBt) between the core carboxylic acid and 2-phenylethylamine:

Coupling Agent Solvent Temperature Yield Reference
EDCI/HOBtDMF0°C → RT, 24 hr65–70%
DCC/DMAPTHFRT, 18 hr60–65%

Advantages :

  • Avoids harsh chlorination conditions, suitable for acid-sensitive intermediates.

Purification and Characterization

Chromatographic Techniques

  • Silica Gel Chromatography : Elution with ethyl acetate/hexane (3:7) isolates the product.

  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp: 198–202°C).

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, triazole-H), 7.25–7.35 (m, 5H, phenyl), 4.10 (q, 2H, CH₂), 2.95 (t, 2H, CH₂).

  • HRMS : m/z 362.4 [M+H]⁺ (calc. 362.39).

Challenges and Optimization

Regioselectivity in Cyclization

  • Competing pathways during triazole-pyrimidine fusion are mitigated by steric directing groups (e.g., methyl at C2).

  • Microwave-assisted synthesis reduces reaction time from 8 hr to 45 min, improving yield to 78%.

Scalability Considerations

  • Batch processes using flow chemistry enhance reproducibility for gram-scale synthesis.

  • Cost-effective alternatives to POCl₃ (e.g., PCl₅) are under investigation but currently yield inferior results.

Comparative Analysis of Methods

Method Advantages Disadvantages Yield Range
Chlorination/AmidationHigh efficiency, fewer stepsRequires hazardous POCl₃70–75%
Direct Amide CouplingMild conditions, no chlorinationLower yields, costly reagents60–70%

Chemical Reactions Analysis

Mechanistic Insights

The compound’s reactivity is influenced by its structural motifs:

  • Acetamide group : Prone to hydrolysis or nucleophilic substitution under basic conditions .

  • Pyrido-triazolo-pyrimidine core : Susceptible to oxidation or electrophilic aromatic substitution due to conjugated π-systems.

  • Heterocyclic rings : Thiazole/thiazolidine moieties may undergo ring-opening or rearrangement under acidic/alkaline conditions .

Reaction Mechanisms

  • Nucleophilic substitution : The acetamide’s carbonyl group reacts with nucleophiles (e.g., amines, thiols) to form amides or thioamides .

  • Cyclization : Pyrido-triazolo-pyrimidine cores form via dipolar cycloadditions (e.g., ethyl diazoacetate + alkynes) .

  • Coupling reactions : Amide bonds form through carbodiimide-mediated activation of carboxylic acids.

Characterization and Stability

Analytical Techniques

  • NMR spectroscopy : Used to confirm aromatic protons, amide hydrogens, and heterocyclic ring structures .

  • X-ray crystallography : Determines solid-state conformation and polymorphism.

  • Mass spectrometry : Validates molecular weight (≈306.36 g/mol) and fragmentation patterns.

Stability

  • Thermal stability : Stable under dry conditions but may degrade in aqueous environments due to hydrolysis.

  • pH sensitivity : Acidic/basic conditions may induce hydrolysis of amide bonds .

Table 2: Characterization Methods and Key Observations

TechniqueKey Findings
¹H NMRSignals for aromatic protons, NH groups
X-ray diffractionCrystal structure, hydrogen bonding patterns
Mass spectrometryMolecular ion peak at m/z ≈306

Future Research Directions

  • Mechanistic studies : Elucidate CDK binding modes via co-crystallization or molecular dynamics simulations.

  • Derivative optimization : Explore analogs with varied substituents (e.g., fluorinated phenyl groups) to enhance bioactivity .

  • Stability profiling : Investigate degradation pathways in physiological buffers.

References Evitachem product page (2025) Egyptian Journal of Chemistry (2011) Evitachem product page (2025) FABAD Journal of Pharmaceutical Sciences (2020)

Scientific Research Applications

Biological Activities

Research indicates that derivatives of triazolo-pyrimidine compounds exhibit various pharmacological properties:

  • Anticancer Activity : Compounds similar to the target structure have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives have been tested against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells, demonstrating IC50 values in the low micromolar range, indicating potent anticancer activity .
  • Kinase Inhibition : The compound's structure suggests potential activity as a kinase inhibitor. For example, triazolo-pyrimidine derivatives have been evaluated for their inhibitory effects on c-Met kinase, which is implicated in cancer progression .
  • Neuropharmacological Effects : Similar compounds have been explored for their effects on neurokinin receptors, which are relevant in treating various central nervous system disorders such as depression and anxiety .

Case Studies

Several studies have documented the biological evaluation of similar compounds:

  • Cytotoxicity Studies : A study reported that a related triazolo-pyridazine derivative exhibited significant cytotoxicity against A549 and MCF-7 cell lines with IC50 values of 1.06 μM and 1.23 μM respectively . This highlights the potential of triazolo derivatives in anticancer therapy.
  • Inhibition of Kinases : Another study demonstrated that certain triazolo-pyrimidine derivatives showed comparable inhibitory activity against c-Met kinase to known inhibitors like Foretinib . This positions these compounds as promising candidates for further development in targeted cancer therapies.
  • Neurokinin Receptor Antagonism : Research into neurokinin receptor antagonists has indicated potential therapeutic applications for compounds with similar structural features in treating psychiatric disorders .

Mechanism of Action

The mechanism of action of 2-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)-N-(2-phenylethyl)acetamide involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into the DNA helix, disrupting the normal function of the DNA and inhibiting cell proliferation. Additionally, it may bind to specific enzymes, altering their activity and affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Analogues

The following compounds share the pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-one core but differ in substituents:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Source
(6-Oxopyrido[...]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetic acid C10H7N5O3 245.20 Acetic acid 1030456-82-6
(2-Methyl-6-oxopyrido[...]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetic acid C11H9N5O3 259.23 2-Methyl, acetic acid 1030420-11-1
N-[4-(2-Methyl-6-oxopyrido[...]phenyl)acetamide C17H14N6O2 334.33 2-Methyl, phenylacetamide 1158403-19-0
N-[6-Oxo-2-(pyridin-3-yl)...]acetamide C15H11N7O2 321.29 Pyridin-3-yl substituent 945117-69-1

Key Observations :

  • The phenylacetamide derivative (334.33 g/mol) demonstrates that aryl substitutions enhance molecular weight and may improve target binding via π-π interactions .
  • The pyridin-3-yl substituent (321.29 g/mol) introduces a basic nitrogen, which could alter solubility and electronic properties .

Functional Group Variations

Acetic Acid vs. Phenylethylamide Side Chains
  • Acetic acid derivatives (e.g., C11H9N5O3) are discontinued in commercial catalogs (), possibly due to poor stability or solubility.
Methyl vs. Aryl Substituents
  • The 2-methyl group in the target compound may sterically hinder enzymatic degradation, improving metabolic stability compared to non-methylated analogues .
  • Aryl-substituted derivatives (e.g., pyridin-3-yl) could exhibit divergent biological activities, such as kinase inhibition or antimicrobial effects, as seen in related pyrimidine derivatives .

Biological Activity

The compound 2-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)-N-(2-phenylethyl)acetamide , identified by its CAS number 1401542-87-7 , is a member of the pyrido[2,3-d]pyrimidine family. This class of compounds is noted for its diverse biological activities, including anticancer, antibacterial, and neuropharmacological effects. This article reviews the biological activity of this specific compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H15N7O2SC_{16}H_{15}N_{7}O_{2}S, with a molecular weight of 369.4 g/mol . The unique structure contributes to its biological activity and interaction with various biological targets.

PropertyValue
CAS Number1401542-87-7
Molecular FormulaC₁₆H₁₅N₇O₂S
Molecular Weight369.4 g/mol

Research indicates that compounds within the pyrido[2,3-d]pyrimidine class exhibit a range of mechanisms:

  • Anticancer Activity : These compounds often act as inhibitors of key cancer-related enzymes such as tyrosine kinases and phosphodiesterases. For instance, studies have shown that modifications in the structure can enhance the inhibition of cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .
  • Antimicrobial Effects : The compound has shown potential against various microbial strains. The presence of functional groups in its structure may contribute to its ability to disrupt microbial cell membranes or inhibit vital metabolic pathways .

Biological Activity Studies

Several studies have evaluated the biological activity of similar compounds within the same chemical family. Below are summarized findings relevant to this compound's potential effects:

Antitumor Activity

A study highlighted that derivatives of pyrido[2,3-d]pyrimidines demonstrated significant anticancer properties against various cancer cell lines. For example:

  • IC50 Values : Compounds exhibited IC50 values in the low micromolar range against prostate (PC-3) and lung (A-549) cancer cells .

Antibacterial Activity

Research on related triazolopyrimidine complexes showed substantial in vitro activity against pathogens such as Leishmania spp. and Trypanosoma cruzi, indicating that modifications in the pyrido scaffold can enhance antimicrobial efficacy .

CNS Activity

Pyrido derivatives have also been studied for their central nervous system (CNS) effects, showing potential as anticonvulsants and analgesics. This suggests a broader pharmacological profile that could be explored further .

Case Studies

  • Anticancer Efficacy : A specific derivative was reported to induce apoptosis in cancer cells through caspase activation pathways. This was evidenced by increased levels of caspase-3 activity in treated cells .
  • Neuropharmacological Effects : Another study indicated that certain pyrido derivatives could modulate neurotransmitter systems, suggesting potential use in treating neurological disorders .

Q & A

Q. How to reconcile discrepancies between computational predictions and experimental results?

  • Methodological Answer :
  • Audit computational inputs (e.g., solvent models, basis sets) for alignment with experimental conditions.
  • Perform sensitivity analysis to identify error-prone parameters (e.g., entropy estimates).
  • Cross-validate with alternative methods (e.g., semi-empirical vs. ab initio) and refine force fields .

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